3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one derivatives and related compounds often involves multi-component reactions, where different starting materials are combined to form complex structures. For instance, the synthesis of related pyrazoline derivatives has been achieved through one-pot, three-component methods, involving condensation reactions in aqueous media or using specific catalysts like trichloroacetic acid or ceric sulfate for efficient yields (Ahadi, Mirzaei, & Bazgir, 2010; Karimi-Jaberi, Shams, & Pooladian, 2013).
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives, including those similar to 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, has been extensively studied through X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecules, highlighting the dihedral angles between different rings and the presence of intermolecular hydrogen bonding which influences the crystal packing and stability of these compounds (Jasinski et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one and its analogs can lead to a variety of derivatives, showcasing the compound's reactivity towards different reagents. For instance, reactions with benzylidenemalononitrile, triethyl orthoformate, and various halides have been explored to obtain oxopyrazolinylpyridines and related compounds, indicating the versatility of the pyrazoline core in synthetic chemistry (Ahmed et al., 2002).
Scientific Research Applications
Synthesis and Characterization of Complex Molecules:
- 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one has been used in the synthesis of metal complexes, characterized by spectroscopic methods. These complexes exhibit potential for pharmacological activities like analgesic, anti-inflammatory, and antipyretic properties (Otuokere, Alisa, & Nwachukwu, 2015).
- This compound is also involved in the formation of pyrazoline-based heterocyclic dyes, useful as organic fluorescent markers for labeling biomolecules containing an amino group, significantly aiding in analytical methods like HPLC analysis (Varghese et al., 2016).
Crystal Structure Analysis:
- Studies on the crystal structure of derivatives of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, such as 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, have been conducted to understand their molecular geometry and intermolecular interactions, which are crucial in the design of new molecules (Jasinski et al., 2008).
Antimicrobial and Anticancer Properties:
- Derivatives of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one have shown promising results in antimicrobial and anticancer studies. For instance, novel pyrazole derivatives with antimicrobial and anticancer potentials have been synthesized and evaluated for their efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Similarly, certain 4-aminomethylidene derivatives obtained from this compound have demonstrated antiproliferative activity against human breast cancer cell lines, contributing to cancer research (Marković et al., 2011).
Insecticidal Activity:
- Research has been conducted on the synthesis of novel derivatives that exhibit insecticidal activity, highlighting the potential of this compound in agricultural applications (Yagi et al., 1999).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGKKWSFIESMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885385 | |
Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one | |
CAS RN |
27241-31-2 | |
Record name | 1-(2,4,6-Trichlorophenyl)-3-amino-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27241-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 27241-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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